Sofalcone

説明

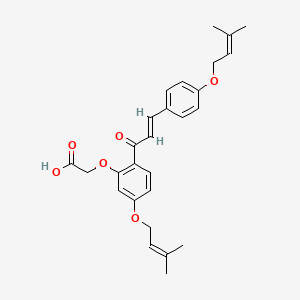

Structure

3D Structure

特性

IUPAC Name |

2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRVVCDTLRWPK-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860797 | |

| Record name | {5-[(3-Methylbut-2-en-1-yl)oxy]-2-[(2E)-3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64506-49-6, 153175-87-2 | |

| Record name | Sofalcone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064506496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sofalcone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153175872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sofalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {5-[(3-Methylbut-2-en-1-yl)oxy]-2-[(2E)-3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOFALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B668TJX8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Sofalcone in Gastric Ulcer Healing: A Technical Guide

Sofalcone, a synthetic derivative of sophoradin originally isolated from the Chinese plant Sophora subprostrata, is a gastroprotective agent utilized in the treatment of gastric ulcers.[1][2] Unlike traditional anti-ulcer drugs that primarily focus on inhibiting gastric acid secretion, this compound exerts its therapeutic effects through a multifaceted mechanism that enhances the mucosal defense systems. This technical guide provides an in-depth exploration of the core molecular and cellular pathways through which this compound promotes the healing of gastric ulcers, intended for researchers, scientists, and drug development professionals.

Modulation of Endogenous Prostaglandin Levels

A primary mechanism of this compound's cytoprotective action is its ability to increase the local concentration of prostaglandins (PGs), particularly Prostaglandin E2 (PGE2), within the gastric mucosa.[3][4] PGs are crucial mediators of mucosal defense, stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution.[5][6] this compound achieves this not by stimulating PG synthesis via cyclooxygenase (COX) enzymes, but by inhibiting their degradation.

1.1 Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-OH-PG-DH)

The key regulatory step in PG catabolism is oxidation by 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH).[7] this compound directly inhibits this enzyme, leading to a sustained elevation of local PGE2 levels.[7][8][9] This inhibition has been demonstrated to be noncompetitive and uncompetitive against the substrates NAD and PGE1, respectively.[7] The increase in PGE2 content is observed for up to 6 hours after this compound administration and is considered a major contributor to its anti-ulcer effect.[7]

Table 1: Effect of this compound on Prostaglandin Metabolism in Rat Gastric Mucosa

| Parameter Measured | Experimental Model | Treatment Group | Dose | Result | Reference |

| 15-OH-PG-DH Activity | Indomethacin-pretreated rats | This compound (oral) | 200 mg/kg | Significant inhibition | [7] |

| This compound (oral) | 400 mg/kg | Significant inhibition | [7] | ||

| Gastric Mucosal PGE2 Content | Indomethacin-pretreated rats | This compound (oral) | 200 mg/kg | Significant increase | [7] |

| This compound (oral) | 400 mg/kg | Significant increase | [7] | ||

| PGE2 Release | Cultured rabbit gastric mucosal cells | This compound | Dose-dependent | Increased PGE2 in media | [8] |

| 15-OH-PG-DH Activity | TCA-induced gastritis in rats | This compound | - | Prevented increase in activity | [9] |

| Gastric Mucosal PGE2 Content | TCA-induced gastritis in rats | This compound | - | Prevented decrease in content | [9] |

1.2 Experimental Protocol: Assessment of this compound's Effect on PG Metabolism

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[3][7]

-

Induction of PG Synthesis Inhibition: To isolate the effect on PG degradation, endogenous PG synthesis is often inhibited by subcutaneous or intraperitoneal pre-administration of indomethacin (e.g., 10 mg/kg), a non-selective COX inhibitor.[3][7]

-

This compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 100 to 400 mg/kg.[3][7]

-

Tissue Collection: At specified time points (e.g., 1 to 12 hours) post-administration, rats are euthanized, and the gastric mucosa is harvested.

-

Measurement of 15-OH-PG-DH Activity: The gastric mucosal homogenate is centrifuged, and the supernatant is used as the enzyme source. Activity is measured by monitoring the conversion of radiolabeled PGE2 to 15-keto-PGE2 or by spectrophotometrically measuring the rate of NAD+ reduction.[7]

-

Measurement of PGE2 Content: PGE2 is extracted from the gastric mucosa and quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunoassay (ELISA).[8]

Caption: this compound inhibits 15-OH-PG-DH, increasing PGE2 levels.

Upregulation of Cytoprotective Proteins via the Nrf2-HO-1 Pathway

A more recently elucidated mechanism involves this compound's ability to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1), also known as Heat Shock Protein 32 (HSP32).[10]

2.1 Covalent Binding to KEAP1 and Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (KEAP1). This compound, possessing an α,β-unsaturated carbonyl group, acts as a Michael reaction acceptor.[11] It covalently binds to reactive cysteine residues on KEAP1, inducing a conformational change that disrupts the Nrf2-KEAP1 complex.[11] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of target genes like HO-1.[10][11] The induction of HO-1 is a critical defense mechanism, as it degrades pro-oxidant heme into biliverdin (an antioxidant), free iron, and carbon monoxide, which has vasodilatory effects.

Table 2: this compound-Mediated Activation of the Nrf2-HO-1 Pathway

| Parameter Measured | Experimental Model | Treatment Group | Result | Reference |

| HO-1 Expression | Rat gastric epithelial (RGM-1) cells | This compound | Time- and concentration-dependent increase | [10] |

| Nrf2 Nuclear Translocation | RGM-1 cells | This compound | Increased nuclear accumulation of Nrf2 | [10] |

| KEAP1 Binding | In vitro assay | Biotin-tagged this compound | Covalently bound to KEAP1 | [11] |

| VEGF Production | RGM-1 cells | This compound | Increased VEGF production in culture medium | [10] |

2.2 Experimental Protocol: Analysis of Nrf2 Pathway Activation

-

Cell Culture Model: Rat gastric epithelial cells (RGM-1) or human colon carcinoma cells are used.[10][11] Cells are cultured under standard conditions.

-

This compound Treatment: Cells are treated with varying concentrations of this compound for different time periods to assess dose- and time-dependency.

-

Western Blotting: To quantify protein expression, cell lysates are prepared and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with specific antibodies against HO-1, Nrf2 (for total and nuclear fractions), and a loading control (e.g., β-actin).

-

Immunofluorescence: To visualize Nrf2 translocation, cells grown on coverslips are treated with this compound, fixed, and permeabilized. They are then incubated with an anti-Nrf2 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained (e.g., with DAPI), and images are captured via fluorescence microscopy.

-

KEAP1 Binding Assay: Biotin-tagged this compound is incubated with cell lysates. The complex is pulled down using streptavidin beads, and the presence of KEAP1 is detected by Western blotting.[11]

Caption: this compound disrupts the KEAP1-Nrf2 complex, activating HO-1.

Promotion of Angiogenesis and Growth Factor Release

The healing of a gastric ulcer is an active repair process that requires the formation of new blood vessels (angiogenesis) to supply oxygen and nutrients to the regenerating tissue.[12] this compound has been shown to stimulate the release of key angiogenic factors.

-

Vascular Endothelial Growth Factor (VEGF): this compound stimulates the release of VEGF from gastric fibroblasts.[12] This effect is believed to be mediated by the upstream pathways it activates. Prostaglandins are known to stimulate VEGF expression, and the Nrf2-HO-1 pathway has also been directly linked to increased VEGF production.[5][10][12]

-

Basic Fibroblast Growth Factor (bFGF): In ethanol-induced gastric damage models, this compound administration prevented the typical decrease in bFGF concentration, suggesting it helps maintain levels of this important growth factor during the healing process.[13] This effect was sensitive to indomethacin, again linking it to prostaglandin activity.[13]

Table 3: Effect of this compound on Growth Factors and Angiogenesis

| Parameter Measured | Experimental Model | Treatment Group | Dose | Result | Reference |

| VEGF Release | Primary culture of gastric fibroblasts | This compound | - | Stimulated VEGF release | [12] |

| VEGF Production | Rat gastric epithelial (RGM-1) cells | This compound | - | Increased VEGF in culture medium | [10] |

| bFGF Concentration | Ethanol-induced damage in rats | This compound + Ethanol | 100 mg/100g b.w. | Prevented the decrease in bFGF seen with ethanol alone | [13] |

Enhancement of the Gastric Mucosal Barrier and Other Cytoprotective Actions

Beyond specific signaling pathways, this compound reinforces the physical and chemical defenses of the gastric mucosa.

-

Increased Mucus: this compound increases the thickness of the adherent mucus gel layer.[10][14] It also prevents the reduction in gastric macromolecular glycoproteins caused by damaging agents like ethanol and promotes the synthesis of these crucial mucus components in experimental gastritis.[15][16]

-

Increased Mucosal Blood Flow: The local release of vasodilators like prostaglandins, and potentially carbon monoxide from HO-1 activity, contributes to increased gastric mucosal blood flow, which is vital for protecting the mucosa from injury and for clearing noxious agents.[10]

-

Antioxidant Activity: this compound exhibits direct antioxidant properties by scavenging superoxide radicals and inhibiting lipid peroxidation, which is particularly relevant in ischemia-reperfusion models of gastric injury.[17]

-

Anti-Helicobacter pylori Effects: this compound has a direct bactericidal effect on H. pylori. It also inhibits the bacterium's adherence to gastric epithelial cells and reduces the subsequent production of the pro-inflammatory cytokine Interleukin-8 (IL-8), thereby mitigating a key driver of ulcer pathogenesis.[1][18]

Table 4: Summary of this compound's Protective Effects in Preclinical Models

| Experimental Model | Damaging Agent | Treatment | Dose | Protective Effect | Reference |

| Rat Gastric Lesions | 0.6 N HCl, 100% EtOH, 0.2 N NaOH | This compound (p.o. / i.p.) | 100-300 mg/kg | Marked suppression of lesions | [3] |

| Rat Gastric Damage | Absolute Ethanol | This compound (i.p.) | 30-300 mg/kg | Inhibition of gross damage | [19] |

| Ischemia-Reperfusion Injury | Celiac artery clamp | This compound (i.g.) | - | Significant inhibition of erosions and lipid peroxides | [17] |

| H. pylori-infected mice | Indomethacin | This compound | - | Improved ulcer size, reduced H. pylori colonies | [18] |

| TCA-induced Gastritis | Sodium Taurocholate | This compound (in meal) | 0.25% & 1.0% | Shortened erosions, normalized mucosal thickness | [20] |

4.1 Experimental Protocol: Anti-H. pylori Activity Assessment

-

In Vivo Model: Gnotobiotic BALB/c mice are infected with a human strain of H. pylori. Gastric ulcers are induced with an agent like indomethacin. Mice are then treated with this compound.[18]

-

Assessment: Ulcer size is measured macroscopically. The stomach is homogenized to culture and quantify the number of viable H. pylori colonies.

-

In Vitro Adherence Model: A human gastric epithelial cell line (e.g., MKN45) is co-cultured with H. pylori in the presence or absence of this compound.[18]

-

Assessment: After incubation, non-adherent bacteria are washed away. The cells are lysed, and the number of adherent bacteria is determined by plating serial dilutions.

-

IL-8 Measurement: The supernatant from the co-culture is collected, and the concentration of IL-8 is measured by ELISA.[18]

Caption: this compound's integrated mechanism for gastric ulcer healing.

Conclusion

The mechanism of action of this compound in promoting gastric ulcer healing is comprehensive and pleiotropic. It does not rely on a single pathway but rather orchestrates a multi-pronged approach to bolster mucosal defense and facilitate tissue repair. By inhibiting prostaglandin degradation, activating the cytoprotective Nrf2-HO-1 axis, enhancing the mucosal barrier, promoting angiogenesis through growth factor release, and exerting direct anti-H. pylori and antioxidant effects, this compound creates a favorable environment for the resolution of mucosal injury. This integrated mechanism distinguishes it from acid-suppressive agents and underscores its role as a potent cytoprotective and healing-promoting drug.

References

- 1. This compound, a mucoprotective agent, increases the cure rate of Helicobacter pylori infection when combined with rabeprazole, amoxicillin and clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates [mdpi.com]

- 3. Effects of this compound on necrotizing agents-induced gastric lesions and on endogenous prostaglandins in rats stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Gastric cytoprotection" is still relevant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of 15-hydroxy prostaglandin dehydrogenase and increase of prostaglandin E2: effect of this compound on rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiulcer drugs and gastric prostaglandin E2: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on gastric mucosal prostaglandin metabolism in taurocholate induced gastritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a gastroprotective drug, covalently binds to KEAP1 to activate Nrf2 resulting in anti-colitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The possible role of vascular endothelial growth factor (VEGF) in gastric ulcer healing: effect of this compound on VEGF release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alteration of basic fibroblast growth factor concentration and immunoreactivity in healing of ethanol-induced gastric mucosal damage: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of 10% ethanol and this compound on prostaglandin E2 content, mucus gel thickness, and experimental ulcers in the stomach of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The studies on the role of gastric glycoproteins with reference to cytoprotection: protective effect of prostaglandin E2 and this compound on ethanol-induced necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on gastric mucous glycoprotein in experimental gastritis induced by sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound on gastric mucosal injury induced by ischemia-reperfusion and its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of this compound on indomethacin-induced gastric ulcers in a Helicobacter pylori-infected gnotobiotic murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protection of gastric surface epithelial cells of rats by 16,16-dimethyl prostaglandin E2 and this compound, a synthetic flavonoid derivative of sophoradin, against ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic effects of this compound on experimental gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytoprotective Effects of Sofalcone on Gastric Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofalcone, a synthetic derivative of sophoradine, is a gastric mucosal protective agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the cytoprotective effects of this compound on the gastric mucosa, focusing on its molecular pathways, physiological responses, and the experimental evidence supporting its efficacy. Through a comprehensive review of preclinical and clinical data, this document elucidates the intricate signaling cascades and cellular changes modulated by this compound, offering valuable insights for researchers and professionals in the field of gastroenterology and drug development. Key mechanisms discussed include the upregulation of endogenous prostaglandins, activation of the Nrf2-heme oxygenase-1 antioxidant pathway, and enhancement of the gastric mucus barrier.

Introduction

Gastric mucosal integrity is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, noxious agents) and defensive mechanisms. Cytoprotective agents, like this compound, bolster these defenses without necessarily inhibiting gastric acid secretion. This compound has been clinically utilized for the treatment of gastritis and peptic ulcers, demonstrating its efficacy in protecting the gastric mucosa from various insults.[1][2] This guide delves into the core mechanisms underlying this compound's protective effects, supported by quantitative data and detailed experimental methodologies.

Core Cytoprotective Mechanisms of this compound

This compound exerts its gastroprotective effects through several interconnected pathways:

-

Modulation of Prostaglandin Metabolism: this compound significantly increases the levels of prostaglandin E2 (PGE2) in the gastric mucosa.[3][4] This is achieved not by increasing its synthesis, but by inhibiting the activity of 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH), the enzyme responsible for PGE2 degradation.[3][5] Elevated PGE2 levels enhance mucosal blood flow, stimulate mucus and bicarbonate secretion, and inhibit inflammatory responses.

-

Activation of the Nrf2-Heme Oxygenase-1 (HO-1) Pathway: this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[6][7] this compound covalently binds to Keap1, a repressor of Nrf2, leading to Nrf2's translocation to the nucleus.[7] In the nucleus, Nrf2 induces the expression of antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[6][7] HO-1 induction plays a pivotal role in protecting gastric epithelial cells from oxidative stress and inflammation.[6] Furthermore, this pathway has been shown to increase the production of vascular endothelial growth factor (VEGF), promoting angiogenesis and ulcer healing.[6]

-

Enhancement of the Gastric Mucus Barrier: this compound strengthens the physical barrier of the gastric mucosa by increasing the thickness, viscosity, and hydrophobicity of the mucus gel layer.[6][8] It also favorably alters the composition of gastric mucus, increasing the content of protective sulfomucins and sialomucins, and enhancing the proportion of high molecular weight glycoproteins.[8]

-

Direct Antioxidant Activity: this compound possesses intrinsic antioxidant properties, including the ability to scavenge superoxide radicals and inhibit lipid peroxidation.[9] This direct antioxidant effect is particularly crucial in protecting the gastric mucosa from ischemia-reperfusion injury, where the generation of reactive oxygen species is a key pathogenic factor.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key molecular pathways modulated by this compound.

Caption: this compound's effect on prostaglandin metabolism.

Caption: this compound's activation of the Nrf2-HO-1 pathway.

Experimental Workflows

The following diagrams outline common experimental protocols used to evaluate the cytoprotective effects of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a gastroprotective drug, promotes gastric ulcer healing following eradication therapy for Helicobacter pylori: a randomized controlled comparative trial with cimetidine, an H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of 15-hydroxy prostaglandin dehydrogenase and increase of prostaglandin E2: effect of this compound on rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on necrotizing agents-induced gastric lesions and on endogenous prostaglandins in rats stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on gastric mucosal prostaglandin metabolism in taurocholate induced gastritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a gastroprotective drug, covalently binds to KEAP1 to activate Nrf2 resulting in anti-colitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound administration on the physicochemical properties of gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on gastric mucosal injury induced by ischemia-reperfusion and its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Shield: A Technical Guide to Sofalcone's Protective Properties in the Gastrointestinal Tract

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant properties of Sofalcone, a gastroprotective agent, within the gastrointestinal (GI) tract. This compound, a synthetic derivative of sophoradin, exhibits a multifaceted mechanism of action that culminates in the protection of the gastric mucosa from oxidative damage. This document collates available quantitative data, details key experimental protocols for investigating its antioxidant effects, and visualizes the core signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cytoprotective therapies for GI disorders.

Introduction: The Role of Oxidative Stress in GI Pathophysiology and the Promise of this compound

The gastrointestinal mucosa is perpetually exposed to a variety of endogenous and exogenous factors that can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. This oxidative onslaught is a key contributor to the pathogenesis of numerous GI disorders, including gastritis, peptic ulcers, and inflammatory bowel disease.

This compound has emerged as a promising therapeutic agent that reinforces the mucosal defense mechanisms, with a significant component of its efficacy attributed to its antioxidant properties. This guide delves into the scientific evidence underpinning these properties, providing a granular view of its mechanisms and the experimental frameworks used to elucidate them.

Mechanisms of Antioxidant Action

This compound's antioxidant activity is not monolithic but rather a constellation of interconnected mechanisms that work in concert to protect the GI mucosa.

-

Direct Radical Scavenging: this compound possesses the ability to directly neutralize free radicals, thereby mitigating their damaging effects on cellular components.

-

Induction of Endogenous Antioxidant Defenses: A cornerstone of this compound's antioxidant strategy is its ability to upregulate the expression of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Inhibition of Lipid Peroxidation: By quenching free radicals and enhancing antioxidant defenses, this compound effectively inhibits the process of lipid peroxidation, a key event in oxidative damage to cellular membranes.

-

Modulation of Prostaglandin Metabolism: this compound has been shown to increase the levels of protective prostaglandins, such as PGE2, in the gastric mucosa by inhibiting their degradation. Prostaglandins play a crucial role in maintaining mucosal integrity and blood flow.

Quantitative Data on Antioxidant Efficacy

The following tables summarize the available quantitative data from preclinical studies investigating the antioxidant and protective effects of this compound in the GI tract.

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Citation |

| Mucus Gel Thickness | Rat Gastric Mucosa | 100 mg/kg (twice daily for 3 days) | 23% increase | [1] |

| Sulfomucin Content | Rat Gastric Mucosa | 100 mg/kg (twice daily for 3 days) | 54% increase | [1] |

| Sialomucin Content | Rat Gastric Mucosa | 100 mg/kg (twice daily for 3 days) | 25% increase | [1] |

| H2O2 Secretion | HL-60 Cells | IC50: 82.1 μM | Decrease in H2O2 secretion | [2] |

| Model of Gastric Injury | Species | This compound Dose and Route | Protective Effect | Citation |

| Monocloramine-induced Lesions | Rat | 30, 100, 300 mg/kg (oral) | Dose-dependent suppression of lesions | [2] |

| Ischemia-Reperfusion Injury | Rat | Intragastric administration (dose not specified) | Significant inhibition of erosion formation and lipid peroxide increase | [3] |

| HCl- or EtOH-induced Lesions | Rat | 100 mg/kg (i.p.) and 300 mg/kg (p.o.) | Marked suppression of gastric lesions | [4] |

| Enzyme/Mediator | Model System | This compound Dose | Effect | Citation |

| 15-Hydroxyprostaglandin Dehydrogenase | Rat Gastric Mucosa | 200 and 400 mg/kg (oral) | Significant inhibition of activity | [5] |

| Prostaglandin E2 (PGE2) | Rat Gastric Mucosa | 200 and 400 mg/kg (oral) | Increased content | [5] |

Key Signaling Pathway: The Nrf2-HO-1 Axis

A critical mechanism underlying this compound's antioxidant effect is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, through its electrophilic properties, is proposed to interact with Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The induction of HO-1 and other cytoprotective enzymes fortifies the cell's ability to combat oxidative stress.[6][7]

References

- 1. Effects of this compound administration on the physicochemical properties of gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on gastric mucosal injury induced by ischemia-reperfusion and its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on necrotizing agents-induced gastric lesions and on endogenous prostaglandins in rats stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of 15-hydroxy prostaglandin dehydrogenase and increase of prostaglandin E2: effect of this compound on rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a gastroprotective drug, covalently binds to KEAP1 to activate Nrf2 resulting in anti-colitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

How does Sofalcone inhibit Helicobacter pylori growth?

An In-depth Technical Guide on the Inhibitory Mechanisms of Sofalcone Against Helicobacter pylori

Introduction

This compound, a synthetic derivative of sophoradin, is a chalcone-based compound utilized primarily as a gastroprotective agent for the treatment of gastric ulcers and gastritis.[1][2] Beyond its established role in enhancing mucosal defense mechanisms, such as increasing prostaglandin levels and mucus secretion, this compound exhibits a multifaceted inhibitory action against Helicobacter pylori, a key pathogenic bacterium implicated in various gastroduodenal diseases.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms through which this compound impedes H. pylori growth and colonization, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions and workflows involved.

Core Mechanisms of Inhibition

This compound's anti-H. pylori activity is not attributed to a single mode of action but rather a combination of direct and indirect effects on both the bacterium and the host environment. These mechanisms collectively disrupt bacterial viability, virulence, and colonization capabilities.

Direct Antibacterial and Morphological Effects

This compound exerts a direct bactericidal effect on H. pylori.[4] Studies have determined its minimum inhibitory concentration (MIC) to be in the range of 55-222 μmol/L, demonstrating its intrinsic antibacterial properties.[4] In addition to inhibiting growth, this compound has been observed to induce morphological changes in the bacterium, further compromising its structural integrity and viability.[5]

Inhibition of Key Bacterial Enzymes

The survival and pathogenic activity of H. pylori are dependent on several key enzymes, which are primary targets for therapeutic intervention.

-

Urease Inhibition : H. pylori relies on the potent activity of its urease enzyme to neutralize the acidic gastric environment by producing ammonia, which is crucial for its colonization and survival.[6][7] this compound demonstrates significant anti-urease activity, disrupting this essential protective mechanism.[4] By inhibiting urease, this compound compromises the bacterium's ability to maintain a neutral microenvironment, rendering it more susceptible to gastric acid.[4][6]

-

H+,K+-ATPase Inhibition : this compound has been shown to inhibit the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[8] This inhibition is competitive with respect to ATP, blocking the phosphorylation of the enzyme.[8] This action contributes to an anti-secretory effect, which can indirectly inhibit H. pylori by altering the gastric environment and may also explain some of this compound's gastroprotective properties.[8]

Disruption of Virulence and Colonization Factors

This compound interferes with critical processes that H. pylori uses to colonize the stomach and establish infection.

-

Inhibition of Motility and Chemotaxis : Motility is essential for H. pylori to travel through the viscous gastric mucus and reach the epithelial cell surface.[9][10] this compound effectively inhibits the chemotactic motility of H. pylori.[9] It has been shown to reduce the size of the swarming zone in motility agar and slow the bacterial swimming speed at concentrations of 22 and 222 μM.[9] Furthermore, it reduces the number of bacteria attracted to chemoattractants in a dose-dependent manner (0.2-222 μM), thereby impairing the bacterium's ability to colonize the gastric mucosa.[9]

-

Reduction of Adhesion : The adhesion of H. pylori to gastric epithelial cells is a critical step in establishing a persistent infection.[10] this compound has been found to reduce the adhesion of the bacterium to gastric mucin and epithelial cells, further hindering its ability to establish a foothold in the stomach.[4][5]

-

Inhibition of Lipolytic Activity : this compound also inhibits the lipolytic activity of H. pylori, another potential virulence mechanism.[5]

Modulation of the Host Inflammatory Response

H. pylori infection triggers a significant inflammatory response in the gastric mucosa, characterized by the production of pro-inflammatory cytokines.[11][12] this compound mitigates this inflammation by inhibiting the production of key cytokines. In studies using human monocytes stimulated by H. pylori water extract, this compound at concentrations of 10 μg/ml and 50 μg/ml significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[11] This anti-inflammatory action can help reduce gastric mucosal damage associated with the infection.[1][11]

Caption: Multifaceted inhibitory mechanisms of this compound against H. pylori.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and clinical studies. The tables below summarize key findings.

Table 1: In Vitro Inhibitory Concentrations of this compound

| Parameter | Target | Concentration Range | Reference |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | H. pylori Growth | 55 - 222 µmol/L | [4] |

| Motility Inhibition (Swarming) | H. pylori Motility | 22 - 222 µmol/L | [9] |

| Chemotaxis Inhibition | H. pylori Chemotaxis | 0.2 - 222 µmol/L | [9] |

| Cytokine Inhibition | TNF-α and IL-1β Production | 10 - 50 µg/mL |[11] |

Table 2: Clinical Eradication Rates with this compound-Containing Regimens

| Therapy Regimen | Duration | Eradication Rate | Patient Group | Reference |

|---|---|---|---|---|

| Rabeprazole + Amoxicillin + Clarithromycin | 7 days | 94% (Per Protocol) | Patients with peptic ulcer and H. pylori infection | [4] |

| Lansoprazole + Amoxicillin | Not specified | 76.5% | Patients with peptic ulcer and H. pylori infection | [6] |

| Omeprazole + Amoxicillin + Clarithromycin | Not specified | 85.0% (Intention-to-treat) | H. pylori-positive patients | [13] |

| Clarithromycin | 3 weeks | 69.2% | Patients with H. pylori-positive gastroduodenal diseases |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Protocol 1: Motility (Swarming) Assay

This assay evaluates the effect of this compound on the motility of H. pylori in a semi-solid medium.

-

H. pylori Culture : H. pylori strains (e.g., CPY3401, ATCC43504) are grown on Brucella agar plates supplemented with 3% horse serum under microaerobic conditions (85% N₂, 5% O₂, 10% CO₂).[9]

-

Preparation of Motility Agar : A motility medium is prepared using Brucella-serum broth containing 0.35% refined agar. This compound is incorporated into the agar at various concentrations (e.g., 22 µM, 222 µM) for the experimental groups, with a control group containing no this compound.[9]

-

Inoculation : H. pylori cells grown on the agar plates are collected and stabbed into the center of the motility agar plates.[9]

-

Incubation : The plates are incubated under microaerobic conditions for a defined period (e.g., 3-5 days).

-

Measurement : The diameter of the swarming zone (the area of bacterial migration from the inoculation point) is measured. A reduction in the zone size in the presence of this compound indicates inhibition of motility.[9]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates | MDPI [mdpi.com]

- 4. This compound, a mucoprotective agent, increases the cure rate of Helicobacter pylori infection when combined with rabeprazole, amoxicillin and clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastric urease activity is inversely associated with the success of treatment for Helicobacter pylori: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Inhibition of gastric H+,K(+)-ATPase by the anti-ulcer agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel in vitro effect of the mucosal protective agent this compound--inhibition of chemotactic motility in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inhibitory effect of this compound on tumor necrosis factor-alpha and interleukin-1 beta production in human monocytes stimulated by Helicobacter pylori water extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interruption of Helicobacter pylori-Induced NLRP3 Inflammasome Activation by Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preliminary study on a novel quadruple eradication therapy with a mucoprotective drug, this compound, for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combination therapy with clarithromycin and this compound for eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

The Induction of the Nrf2-HO-1 Pathway by Sofalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofalcone, a synthetic derivative of sophoradin, is a gastroprotective agent with well-documented cytoprotective properties. Emerging research has elucidated a key molecular mechanism underlying its therapeutic effects: the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway. This technical guide provides an in-depth analysis of the induction of this pathway by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms and workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Nrf2 activators.

Core Mechanism of Action

This compound activates the Nrf2-HO-1 pathway through a direct interaction with the Kelch-like ECH-associated protein 1 (Keap1), a cytosolic repressor of Nrf2.[1][2] this compound, being a chalcone, possesses an α,β-unsaturated carbonyl group that acts as a Michael acceptor.[1][2][3] This reactive group covalently binds to specific cysteine residues on Keap1.[1][2] This covalent modification induces a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[1][2]

Once liberated from Keap1-mediated repression, Nrf2 translocates to the nucleus.[1][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3] A primary target and downstream effector of Nrf2 is Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.[4][5][6] The upregulation of HO-1 is a hallmark of this compound-mediated cytoprotection.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on key markers of Nrf2-HO-1 pathway activation, compiled from various in vitro studies.

Table 1: Effect of this compound on ARE-Luciferase Reporter Activity

| Cell Line | This compound Concentration (µM) | Incubation Time | Fold Increase in Luciferase Activity (vs. Control) | Reference |

| Huh-7 | 5 | 72 hours | ~1.5 | [5] |

| Huh-7 | 10 | 72 hours | ~2.0 | [5] |

| Huh-7 | 20 | 72 hours | ~2.8 | [5] |

| Huh-7 | 30 | 72 hours | ~3.5 | [5] |

Table 2: Effect of this compound on HO-1 mRNA and Protein Expression

| Cell Line | This compound Concentration (µM) | Incubation Time | Outcome Measure | Result (vs. Control) | Reference |

| RGM-1 | 10 | 24 hours | HO-1 Protein | Time and concentration-dependent increase | [4] |

| Huh-7 | 5 | 72 hours | HO-1 mRNA | Concentration-dependent increase | [5] |

| Huh-7 | 10 | 72 hours | HO-1 mRNA | Concentration-dependent increase | [5] |

| Huh-7 | 20 | 72 hours | HO-1 mRNA | Concentration-dependent increase | [5] |

| Huh-7 | 30 | 72 hours | HO-1 mRNA | Concentration-dependent increase | [5] |

| Huh-7 | 5 | 72 hours | HO-1 Protein | Concentration-dependent increase | [5] |

| Huh-7 | 10 | 72 hours | HO-1 Protein | Concentration-dependent increase | [5] |

| Huh-7 | 20 | 72 hours | HO-1 Protein | Concentration-dependent increase | [5] |

| Huh-7 | 30 | 72 hours | HO-1 Protein | Concentration-dependent increase | [5] |

| 3T3-F442A Adipocytes | Not specified | Not specified | HO-1 Protein | Increased expression | [6] |

Table 3: Effect of this compound on Nrf2 Nuclear Translocation

| Cell Line | This compound Concentration (µM) | Incubation Time | Outcome Measure | Result (vs. Control) | Reference |

| Human Colon Carcinoma Cells | Not specified | Not specified | Nuclear Nrf2 | Increased accumulation | [1][2] |

| RGM-1 | 10 | Not specified | Nuclear Nrf2 | Increased translocation | [4] |

| Huh-7 | 5 | 72 hours | Nuclear Nrf2 | Concentration-dependent increase | [5] |

| Huh-7 | 10 | 72 hours | Nuclear Nrf2 | Concentration-dependent increase | [5] |

| Huh-7 | 20 | 72 hours | Nuclear Nrf2 | Concentration-dependent increase | [5] |

| Huh-7 | 30 | 72 hours | Nuclear Nrf2 | Concentration-dependent increase | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the induction of the Nrf2-HO-1 pathway by this compound.

Western Blot for Nrf2 Nuclear Translocation and HO-1 Protein Expression

This protocol allows for the quantification of Nrf2 in nuclear fractions and total HO-1 protein levels.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Huh-7, RGM-1) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24-72 hours).

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and separate the cytoplasmic fraction by centrifugation.

-

Extract the nuclear proteins from the remaining pellet using a high-salt nuclear extraction buffer.

-

For total HO-1, lyse cells in RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of the nuclear, cytoplasmic, and total cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, Lamin B (nuclear marker), and β-actin (cytoplasmic/loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software. Normalize Nrf2 levels to Lamin B and HO-1 levels to β-actin.

-

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[5]

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., Huh-7) in a 96-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE (pARE-Luc) and a Renilla luciferase plasmid for normalization (e.g., pRL-TK) using a suitable transfection reagent.

-

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).[5]

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Express the results as fold induction over the vehicle-treated control group.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to the HO-1 Promoter

This protocol is used to demonstrate the direct binding of Nrf2 to the ARE within the HO-1 gene promoter in response to this compound treatment.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or a control IgG.

-

Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

-

-

Elution and Reversal of Cross-links:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by heating at 65°C.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Perform quantitative PCR (qPCR) using primers specific for the ARE-containing region of the HO-1 promoter.

-

Analyze the data as a percentage of input DNA to determine the enrichment of Nrf2 binding at the HO-1 promoter.

-

Conclusion

This compound is a potent inducer of the Nrf2-HO-1 signaling pathway. Its mechanism of action, involving the covalent modification of Keap1 and subsequent nuclear translocation of Nrf2, is well-supported by experimental evidence. The quantitative data consistently demonstrate a dose-dependent increase in HO-1 expression and Nrf2 transcriptional activity upon this compound treatment. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this compound and other chalcone-based Nrf2 activators. This comprehensive understanding is crucial for the development of novel therapeutics targeting oxidative stress and inflammation-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a gastroprotective drug, covalently binds to KEAP1 to activate Nrf2 resulting in anti-colitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Suppresses Dengue Virus Replication by Activating Heme Oxygenase-1-Mediated Antiviral Interferon Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an anti-ulcer chalcone derivative, suppresses inflammatory crosstalk between macrophages and adipocytes and adipocyte differentiation: implication of heme-oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Sofalcone for Inflammatory Bowel Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing need for novel therapeutic strategies. Sofalcone, a synthetic derivative of sophoradin, has demonstrated significant gastroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research on this compound's potential as a therapeutic agent for IBD. We will delve into its primary mechanism of action, focusing on the activation of the Nrf2-HO-1 signaling pathway, and present available data from preclinical in vivo and in vitro studies. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in IBD.

Core Mechanism of Action: Nrf2-HO-1 Pathway Activation

This compound's primary anti-inflammatory and cytoprotective effects in the context of intestinal inflammation are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[1][2] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.

This compound, being an electrophilic compound, acts as a Michael acceptor.[1][2] It covalently binds to specific cysteine residues on KEAP1, leading to a conformational change in the KEAP1 protein. This modification disrupts the KEAP1-Nrf2 interaction, preventing the degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including HO-1. The induction of HO-1 and other antioxidant enzymes helps to mitigate oxidative stress and inflammation, which are key pathological features of IBD.

Below is a diagram illustrating the signaling pathway of this compound-mediated Nrf2 activation.

References

The Synergistic Interplay of Sofalcone and Growth Factors in Tissue Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofalcone, a synthetic derivative of sophoradin, is a gastroprotective agent widely utilized in the treatment of gastritis and peptic ulcers. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that extends beyond mere cytoprotection. A growing body of evidence highlights this compound's significant interaction with endogenous growth factors, positioning it as a potent modulator of tissue repair and regeneration. This technical guide provides an in-depth analysis of the molecular pathways through which this compound elicits its effects, with a particular focus on its interplay with Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling cascades to serve as a comprehensive resource for researchers in the field of tissue repair and drug development.

Introduction: The Multifaceted Role of this compound in Tissue Repair

This compound's mechanism of action in tissue repair is complex, involving a combination of cytoprotective, anti-inflammatory, and antioxidant properties.[1] A pivotal aspect of its regenerative capacity lies in its ability to influence the expression and activity of crucial growth factors that orchestrate the healing process. This guide will delve into the specific molecular interactions between this compound and these growth factors, providing a foundational understanding for future research and therapeutic development.

Interaction with Vascular Endothelial Growth Factor (VEGF)

The most well-documented interaction of this compound with a growth factor is its ability to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical step in tissue repair as it ensures the delivery of oxygen and nutrients to the site of injury.

The Nrf2-Heme Oxygenase-1 (HO-1) Signaling Pathway

This compound's induction of VEGF is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[3][4]

-

Nrf2 Activation: this compound treatment leads to the nuclear translocation of Nrf2.[3] In the cytoplasm, Nrf2 is normally kept inactive by binding to Kelch-like ECH-associated protein 1 (KEAP1). This compound has been shown to covalently bind to KEAP1, leading to the dissociation of the Nrf2-KEAP1 complex and allowing Nrf2 to move into the nucleus.[4]

-

HO-1 Upregulation: Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of the gene encoding for Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme, leading to its increased expression.[3][5]

-

VEGF Production: The subsequent increase in HO-1 activity stimulates the production and release of VEGF.[3][5]

The following diagram illustrates this signaling cascade:

Quantitative Data on this compound-Induced VEGF and HO-1 Expression

Studies on rat gastric epithelial (RGM-1) cells have demonstrated that this compound increases HO-1 expression in a time- and concentration-dependent manner, which correlates with increased VEGF production.[5]

| Parameter | Cell Line | This compound Concentration | Time Point | Observed Effect | Reference |

| HO-1 mRNA Expression | RGM-1 | Concentration-dependent | - | Increased expression | [5] |

| HO-1 Protein Expression | RGM-1 | Time-dependent | - | Increased expression | [5] |

| Nrf2 Nuclear Translocation | RGM-1 | 10 µM | - | Induced translocation | [3] |

| VEGF Production | RGM-1 | - | - | Increased production in culture medium | [3][5] |

| HO-1 mRNA Expression | Primary Human Trophoblasts & HUVECs | Dose-dependent | 24 hours | Significantly increased expression | [6] |

| HO-1 Protein Expression | Primary Human Trophoblasts & HUVECs | Dose-dependent | - | Potently increased protein levels | [6] |

Note: Specific fold-change values and statistical significance are detailed in the full-text articles and should be consulted for precise quantitative analysis.

Experimental Protocols

-

Cell Line: Rat gastric epithelial (RGM-1) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Cells are seeded and allowed to adhere. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (e.g., 5-30 µM) for specified time periods (e.g., 24 hours) to assess its effects on gene and protein expression.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HO-1, Nrf2, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the experimental workflow for Western blot analysis:

Interaction with Basic Fibroblast Growth Factor (bFGF)

This compound's influence on basic Fibroblast Growth Factor (bFGF), another key player in tissue regeneration, has also been investigated, particularly in the context of ethanol-induced gastric mucosal damage.

Prostanoid-Related Mechanism

Research suggests that this compound's beneficial effects on the healing of ethanol-induced gastric lesions may be mediated through an indomethacin-sensitive, prostanoid-related increase in bFGF concentration.[1] Prostanoids, such as prostaglandins, are known to be involved in gastric mucosal defense and repair. However, a study in a rat model of ethanol-induced gastric damage found that while this compound strongly influenced healing, it did not significantly alter the bFGF content at the measured time points of 3.5 and 12.5 hours after administration.[1] This suggests a more complex or time-dependent interaction that requires further investigation.

Quantitative Data on this compound and bFGF

Currently, available studies have not provided quantitative data demonstrating a direct and significant alteration of bFGF concentrations following this compound administration in the models studied.[1]

| Parameter | Animal Model | This compound Administration | Time Points | Observed Effect on bFGF | Reference |

| bFGF Concentration | Male Wistar rats with ethanol-induced gastric damage | 100 mg/100 g b.w. (aqueous solution) | 3.5 and 12.5 hours post-administration | No significant alteration in bFGF content | [1] |

Experimental Protocols

-

Animal Model: Male Wistar rats.

-

Induction of Damage: 50% ethanol is administered via an orogastric tube.

-

This compound Administration: 30 minutes after ethanol administration, an aqueous solution of this compound (100 mg/100 g b.w.) or a saline control is administered in the same manner.

-

Sample Collection: Gastric tissue samples are collected at various time points (e.g., 1, 3, and 12 hours) after this compound treatment for histochemical and biochemical analysis.

Interaction with Other Growth Factors (EGF, PDGF, TGF-β)

While Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β) are known to be critically involved in the various stages of wound healing, including cell proliferation, migration, and matrix deposition, current research available through the conducted searches does not establish a direct regulatory link between this compound and these specific growth factors. Future research is warranted to explore potential interactions and their implications for this compound's therapeutic effects.

Conclusion

This compound's role in tissue repair is significantly enhanced by its interaction with key growth factors. The upregulation of VEGF through the Nrf2/HO-1 signaling pathway is a well-defined mechanism that contributes to angiogenesis and healing. While its interplay with bFGF is suggested to be part of its therapeutic effect, the direct mechanistic link requires further elucidation. The potential for this compound to interact with other growth factors like EGF, PDGF, and TGF-β remains an open area for investigation. A deeper understanding of these complex interactions will be instrumental in optimizing the therapeutic application of this compound and in the development of novel regenerative therapies. This guide provides a solid framework for researchers to build upon in their exploration of this compound's full therapeutic potential.

References

- 1. Alteration of basic fibroblast growth factor concentration and immunoreactivity in healing of ethanol-induced gastric mucosal damage: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a gastroprotective drug, covalently binds to KEAP1 to activate Nrf2 resulting in anti-colitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a gastric mucosa protective agent, increases vascular endothelial growth factor via the Nrf2-heme-oxygenase-1 dependent pathway in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound upregulates the nuclear factor (erythroid-derived 2)-like 2/heme oxygenase-1 pathway, reduces soluble fms-like tyrosine kinase-1, and quenches endothelial dysfunction: potential therapeutic for preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sofalcone in Combination Therapy for Helicobacter pylori Eradication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofalcone, a synthetic derivative of sophoradin, is a mucosal protective agent that has demonstrated significant potential as an adjunct in combination therapies for the eradication of Helicobacter pylori (H. pylori).[1][2] Its multifaceted mechanism of action, which includes direct anti-H. pylori activity and enhancement of the gastric mucosal defense, makes it a compelling candidate for improving the efficacy of standard antibiotic regimens.[2][3] These application notes provide a comprehensive overview of the use of this compound in H. pylori eradication, including its mechanism of action, clinical efficacy data, and detailed protocols for relevant in vitro and in vivo studies.

Mechanism of Action

This compound's efficacy in H. pylori eradication stems from a dual approach: direct action against the bacterium and indirect protection and healing of the gastric mucosa.

Direct Anti-Helicobacter pylori Effects:

-

Bactericidal Activity: this compound exhibits direct bactericidal effects against H. pylori, with a minimum inhibitory concentration (MIC) ranging from 55 to 222 μmol/L.[1]

-

Anti-Urease Activity: It inhibits the activity of urease, an enzyme crucial for H. pylori survival in the acidic gastric environment.[1]

-

Inhibition of Motility and Adhesion: this compound has been shown to inhibit the chemotactic motility of H. pylori, which is essential for its colonization of the gastric mucosa.[4] It also reduces the adhesion of the bacterium to gastric epithelial cells.[1][2]

Mucosal Protective and Healing Effects:

-

Enhancement of Mucosal Barrier: this compound strengthens the gastric mucosal barrier by increasing the thickness and quality of the mucus layer.

-

Antioxidant and Anti-inflammatory Properties: this compound possesses antioxidant properties that protect the gastric mucosa from oxidative stress-induced damage.[5] It also exhibits anti-inflammatory effects.

-

Activation of the Nrf2-HO-1 Pathway: this compound activates the Nuclear factor-erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[6] This pathway plays a critical role in cellular defense against oxidative stress and inflammation, thereby contributing to gastroprotection. This compound, with its α,β-unsaturated carbonyl group, acts as a Michael acceptor and covalently binds to Keap1, a repressor of Nrf2. This binding leads to the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and cytoprotective genes, including HO-1.[6][7]

Clinical Efficacy of this compound in Combination Therapy

Clinical studies have demonstrated that the addition of this compound to standard triple therapy regimens for H. pylori eradication significantly improves cure rates.

| Table 1: Efficacy of this compound in Combination Therapy for H. pylori Eradication | | :--- | :--- | :--- | :--- | | Treatment Regimen (7 days) | Number of Patients | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | | Triple Therapy (Control) | 55 | 78.2% | 81.1% | | Rabeprazole (10 mg twice daily) | | | | | Amoxicillin (750 mg twice daily) | | | | | Clarithromycin (200 mg twice daily) | | | | | Quadruple Therapy with this compound | 54 | 87.0% | 94.0% | | Rabeprazole (10 mg twice daily) | | | | | Amoxicillin (750 mg twice daily) | | | | | Clarithromycin (200 mg twice daily) | | | | | this compound (100 mg thrice daily) | | | |

Data from Isomoto et al. (2005).[1]

| Table 2: Comparative Efficacy of this compound-Containing Quadruple Therapy | | :--- | :--- | :--- | :--- | | Treatment Regimen | Number of Patients | Eradication Rate (Intention-to-Treat) | Incidence of Side Effects | | OAC (Triple Therapy) | 31 | 74.2% | 9.6% | | Omeprazole (20 mg q.d.) | | | | | Amoxicillin (500 mg t.i.d.) | | | | | Clarithromycin (200 mg t.i.d.) | | | | | OACS (Quadruple Therapy with this compound) | 41 | 85.0% | 7.5% | | Omeprazole (20 mg q.d.) | | | | | Amoxicillin (500 mg t.i.d.) | | | | | Clarithromycin (200 mg t.i.d.) | | | | | this compound (100 mg t.i.d.) | | | |

Data from a preliminary study on a novel quadruple eradication therapy.[8]

| Table 3: In Vitro Activity of this compound against H. pylori | | :--- | :--- | | Parameter | Value/Effect | | Minimum Inhibitory Concentration (MIC) | 55 - 222 µmol/L[1] | | Chemotactic Motility | Reduced with increasing concentrations (0.2 - 222 µM)[4] | | Swarming Zone | Reduced in the presence of 22 and 222 µM this compound[4] | | Bacterial Swimming Speed | Slower in the presence of 22 and 222 µM this compound[4] |

Experimental Protocols

Helicobacter pylori Culture and Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the in vitro susceptibility of H. pylori to this compound.

Materials:

-

H. pylori strains (e.g., ATCC 43504)

-

Brucella agar or Columbia agar supplemented with 5-10% horse or sheep blood

-

Brucella broth or Mueller-Hinton broth supplemented with 5% fetal bovine serum

-

This compound stock solution

-

Microtiter plates (96-well)

-

Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)

-

Spectrophotometer

Protocol:

-

Bacterial Culture: Culture H. pylori on supplemented agar plates in a microaerobic environment at 37°C for 3-5 days.

-

Inoculum Preparation: Harvest the bacterial cells and suspend them in supplemented broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in the supplemented broth in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plates in a microaerobic environment at 37°C for 72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of H. pylori.

Urease Activity Assay

Objective: To assess the inhibitory effect of this compound on H. pylori urease activity.

Materials:

-

H. pylori lysate or purified urease

-

Urea solution

-

Phosphate buffer (pH 6.8)

-

Phenol red indicator

-

This compound at various concentrations

-

Spectrophotometer

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, urea solution, and phenol red indicator.

-

Inhibitor Addition: Add different concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the H. pylori lysate or purified urease.

-

Incubation: Incubate the mixture at 37°C.

-

Measurement: Measure the change in absorbance at 560 nm over time. The production of ammonia from urea hydrolysis by urease will increase the pH, causing a color change of the phenol red indicator.

-

Analysis: Calculate the percentage of urease inhibition by comparing the rate of reaction in the presence of this compound to that of a control without the inhibitor.

Bacterial Adhesion Assay

Objective: To quantify the effect of this compound on the adhesion of H. pylori to gastric epithelial cells.

Materials:

-

Gastric epithelial cell line (e.g., AGS cells)

-

Cell culture medium

-

H. pylori suspension

-

This compound at various concentrations

-

Phosphate-buffered saline (PBS)

-

Saponin solution for cell lysis

-

Reagents for quantifying bacteria (e.g., by plating for CFU counting or using a colorimetric assay)

Protocol:

-

Cell Culture: Culture the gastric epithelial cells to confluence in multi-well plates.

-

Pre-treatment (optional): Pre-treat the epithelial cells or the bacteria with various concentrations of this compound.

-

Infection: Add the H. pylori suspension to the epithelial cell monolayers and incubate for a defined period (e.g., 2 hours).

-

Washing: Gently wash the monolayers with PBS to remove non-adherent bacteria.

-

Cell Lysis: Lyse the epithelial cells with a saponin solution to release the adherent bacteria.

-

Quantification: Quantify the number of adherent bacteria by plating the lysate and counting the colony-forming units (CFU) or by using a suitable colorimetric or fluorescent assay.

-

Analysis: Compare the number of adherent bacteria in the this compound-treated groups to the untreated control to determine the percentage of adhesion inhibition.

Visualizations

Caption: Dual mechanism of this compound against H. pylori.

Caption: Workflow for MIC determination of this compound.

Caption: this compound's synergistic role in H. pylori eradication.

References

- 1. This compound, a mucoprotective agent, increases the cure rate of Helicobacter pylori infection when combined with rabeprazole, amoxicillin and clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a mucoprotective agent, increases the cure rate of Helicobacter pylori infection when combined with rabeprazole, amoxicillin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel in vitro effect of the mucosal protective agent this compound--inhibition of chemotactic motility in Helicobacter pylori [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a gastroprotective drug, covalently binds to KEAP1 to activate Nrf2 resulting in anti-colitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preliminary study on a novel quadruple eradication therapy with a mucoprotective drug, this compound, for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Nrf2-HO-1 Pathway Activation by Sofalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofalcone, a synthetic derivative of sophoradin, is a gastroprotective agent that has demonstrated significant cytoprotective effects.[1][2][3][4] Emerging research has identified its mechanism of action to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[1][2][3][4] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, most notably HO-1.[1][2][3][4]

These application notes provide a comprehensive guide for researchers interested in studying the activation of the Nrf2-HO-1 pathway by this compound. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.

Data Presentation

The following tables summarize the quantitative effects of this compound on the Nrf2-HO-1 pathway, including dose-dependent induction of Nrf2 target gene mRNA expression, enhancement of Nrf2-mediated transcriptional activity, and the resulting increase in HO-1 protein expression.

Table 1: Dose-Dependent Induction of Nrf2 Target Gene mRNA Expression by this compound

| Cell Type | Target Gene | This compound Concentration (µM) | Fold Increase in mRNA Expression (vs. Vehicle Control) |